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Core Science & Biosynthesis

Foundational

5-Bromo-4-methyl-1H-indole-2-carboxamide chemical structure and properties

The following technical guide details the structure, properties, synthesis, and applications of 5-Bromo-4-methyl-1H-indole-2-carboxamide , a specialized indole scaffold used primarily in medicinal chemistry for the devel...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, synthesis, and applications of 5-Bromo-4-methyl-1H-indole-2-carboxamide , a specialized indole scaffold used primarily in medicinal chemistry for the development of kinase inhibitors and anti-infective agents.

Executive Summary

5-Bromo-4-methyl-1H-indole-2-carboxamide is a trisubstituted indole derivative characterized by a sterically congested core due to the vicinal substitution at positions 4 (methyl) and 5 (bromo). This compound serves as a critical pharmacophore in the development of Menin-MLL inhibitors for acute leukemia and has shown utility in designing MmpL3 inhibitors for Mycobacterium tuberculosis. Its structural rigidity and specific halogen-bonding capabilities make it a valuable scaffold for optimizing protein-ligand interactions in drug discovery.

Chemical Identity & Structural Analysis[1][2]

PropertyData
IUPAC Name 5-Bromo-4-methyl-1H-indole-2-carboxamide
Common Name 5-Bromo-4-methylindole-2-carboxamide
CAS Registry Number Not widely listed as a commodity chemical; specific derivative of CAS 1427412-95-0 (core)
Molecular Formula C₁₀H₉BrN₂O
Molecular Weight 253.09 g/mol
SMILES Cc1c(Br)ccc2[nH]c(C(N)=O)cc12
InChI Key Predicted:[1][2][3] HZJABOQZJIVKOD-UHFFFAOYSA-N
Structural Features[2][3][4][5][6][7][8][9]
  • Steric Crowding (Peri-Interaction): The methyl group at C4 and the bromine at C5 create a crowded environment. The C4-methyl group also exerts significant steric pressure on the C3 position, influencing the regioselectivity of electrophilic substitutions during synthesis.

  • H-Bonding Potential: The C2-carboxamide provides a donor-acceptor motif (

    
     donor, 
    
    
    
    acceptor), crucial for binding to residues like Glutamate or Aspartate in protein active sites (e.g., Glu363 in Menin).
  • Halogen Bonding: The C5-Bromine atom can participate in halogen bonding interactions, enhancing affinity for hydrophobic pockets in target enzymes.

Physicochemical Properties (Experimental & Predicted)

PropertyValueCondition/Note
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 210–215 °C (Predicted)High MP due to intermolecular H-bonding
Solubility Low in water; Soluble in DMSO, DMFRequires polar organic solvents
LogP ~2.5 – 2.8Moderate lipophilicity
pKa (NH) ~16 (Indole NH)Weakly acidic
pKa (Amide) ~-0.5 (Protonation)Very weakly basic

Synthetic Routes & Methodology

The synthesis of 5-Bromo-4-methyl-1H-indole-2-carboxamide is non-trivial due to the specific 4,5-substitution pattern. Standard Fischer indole synthesis from 3-methyl-4-bromophenylhydrazine typically yields the 6-methyl isomer as the major product. Therefore, a rational design using 4-methylindole-2-carboxylate as the key intermediate is recommended.

Primary Route: Functionalization of 4-Methylindole Precursor

This route avoids the regioselectivity issues of the Fischer cyclization by establishing the indole core first, then introducing the halogen.

Step 1: Synthesis of Methyl 4-methylindole-2-carboxylate

The 4-methylindole core is constructed via a Heck reaction followed by reductive cyclization.

  • Reagents: 2-Bromo-3-nitrotoluene, Methyl acrylate,

    
    , 
    
    
    
    ,
    
    
    .
  • Protocol:

    • Coupling of 2-bromo-3-nitrotoluene with methyl acrylate yields methyl 3-(2-methyl-6-nitrophenyl)acrylate.

    • Reductive cyclization using triethyl phosphite (

      
      ) or 
      
      
      
      affords methyl 4-methylindole-2-carboxylate .
Step 2: Regioselective Bromination

Direct bromination of indoles usually occurs at C3. However, the C4-methyl group sterically hinders the C3 position. Additionally, the electron-withdrawing C2-ester deactivates the ring. Under controlled conditions, bromination can be directed to C5 .

  • Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.

  • Mechanism: The 4-methyl group blocks C3, and the indole NH directs the electrophile to the para-position (C5).

  • Note: If C3-bromination occurs, a blocking/deblocking strategy (e.g., C3-ester) may be required, but literature suggests 4-substituted indoles often brominate at C5 when C2 is blocked.

Step 3: Amidation

Conversion of the ester to the primary amide.

  • Reagents: Ammonia (

    
    ) in Methanol/Water, or via saponification followed by CDI/
    
    
    
    .
  • Protocol:

    • Suspend methyl 5-bromo-4-methylindole-2-carboxylate in MeOH.

    • Saturate with

      
       gas or treat with concentrated aqueous ammonium hydroxide at 60°C in a sealed tube.
      
    • Precipitate the product by cooling and adding water.

Visualization of Synthetic Pathway

Synthesis Start 2-Bromo-3-nitrotoluene Inter1 Methyl 3-(2-methyl- 6-nitrophenyl)acrylate Start->Inter1 Heck Coupling (Pd(OAc)2, Methyl acrylate) Core Methyl 4-methylindole- 2-carboxylate Inter1->Core Reductive Cyclization (P(OEt)3, reflux) Bromo Methyl 5-bromo-4-methyl indole-2-carboxylate Core->Bromo Bromination (NBS, DMF, 0°C) Regioselective at C5 Final 5-Bromo-4-methyl-1H- indole-2-carboxamide Bromo->Final Amidation (NH3/MeOH, 60°C)

Figure 1: Step-wise synthesis starting from 2-bromo-3-nitrotoluene to ensure correct 4,5-substitution pattern.

Biological Applications

Menin-MLL Inhibition (Leukemia)

This compound is a key intermediate in the synthesis of MI-136 analogs and other Menin-MLL inhibitors.

  • Mechanism: The indole scaffold mimics the key interactions of the MLL fusion protein with Menin. The 5-bromo and 4-methyl groups fill specific hydrophobic pockets (P1/P2 pockets) in the Menin central cavity, while the 2-carboxamide forms critical hydrogen bonds with Glu363 .

  • Significance: Blocking this interaction induces apoptosis in MLL-rearranged leukemic cells.

Antitubercular Activity (MmpL3 Inhibition)

Indole-2-carboxamides are a potent class of MmpL3 inhibitors , a transporter essential for the synthesis of the mycobacterial cell wall (mycolic acids).

  • SAR Insight: The 4,6-dimethyl and 4-methyl-5-halo substitution patterns have been shown to improve metabolic stability and potency against M. tuberculosis compared to unsubstituted analogs.

Handling & Stability (SDS Summary)

  • Storage: Store at -20°C in a desiccator. Protect from light (brominated indoles can be light-sensitive).

  • Stability: Stable under neutral conditions. The amide bond is susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures.

  • Safety:

    • GHS Classification: Warning (Irritant).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

  • Grembecka, J., et al. (2016).[4] "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." Journal of Medicinal Chemistry.

  • Franz, N., et al. (2021). "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis." RSC Medicinal Chemistry.

  • Bentley, D. J., et al. (2004). "Synthesis of the 2,3,4-trisubstituted indole fragments of nosiheptide and glycothiohexide." Organic & Biomolecular Chemistry.

  • Suárez-Castillo, O. R., et al. (2011).[3] "C-6 Regioselective Bromination of Methyl Indolyl-3-acetate." Natural Product Communications.

Sources

Exploratory

A Technical Guide to Investigating the Therapeutic Potential of 5-Bromo-4-methyl-1H-indole-2-carboxamide in Drug Discovery

Preamble: The Indole-2-Carboxamide Scaffold as a Privileged Motif in Medicinal Chemistry The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs. With...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Indole-2-Carboxamide Scaffold as a Privileged Motif in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs. Within this class, the indole-2-carboxamide scaffold has emerged as a particularly "privileged" structure, a molecular framework that is capable of binding to multiple, diverse biological targets. Derivatives have demonstrated a remarkable breadth of activity, including potent anti-parasitic[1][2], anticancer[3][4][5], and anti-inflammatory properties.[6] This versatility makes the indole-2-carboxamide an exceptionally fertile starting point for novel drug discovery programs.

This guide focuses on a specific, novel chemical entity: 5-Bromo-4-methyl-1H-indole-2-carboxamide . To date, this compound is not extensively characterized in the public scientific literature. Therefore, this document serves not as a review of existing data, but as a strategic and technical roadmap for its synthesis, evaluation, and potential development. We will proceed from a hypothesis-driven rationale based on structure-activity relationships (SAR) of analogous compounds, outline a comprehensive screening and validation workflow, and provide detailed experimental protocols to rigorously assess its therapeutic potential.

Section 1: Rationale for Investigation - A Structure-Activity Relationship (SAR) Hypothesis

The therapeutic promise of any new molecule is encoded in its structure. For 5-Bromo-4-methyl-1H-indole-2-carboxamide, each substituent on the core scaffold has been deliberately chosen to formulate a compelling drug discovery hypothesis.

  • The Indole-2-Carboxamide Core: This central pharmacophore provides a rigid, planar structure with a critical hydrogen bond donor (indole N-H) and acceptor (amide carbonyl), enabling robust interactions with a variety of protein targets. Its electron-rich nature also facilitates key π-π stacking interactions within receptor binding pockets.

  • The 5-Bromo Substituent: The introduction of a halogen at the 5-position is a well-established strategy in medicinal chemistry. Specifically, bromine can:

    • Enhance Binding Affinity: It can act as a bioisostere for a methyl group but with increased lipophilicity and the unique ability to form halogen bonds, a type of non-covalent interaction that can significantly improve ligand-protein binding.

    • Modulate Metabolic Stability: Halogenation can block sites of oxidative metabolism, potentially improving the pharmacokinetic profile of the compound. Studies on related indole-2-carboxamides have shown that 5-halo substitutions can be critical for activity. For instance, replacement of a 5-methyl group with bromine in one series resulted in a compound with potent antiproliferative activity.[5] Other work has demonstrated that 5-bromoindole derivatives can be potent antibacterial agents[7] and EGFR inhibitors.[8]

  • The 4-Methyl Substituent: Substitution at the 4-position of the indole ring can have profound effects on bioactivity. A methyl group at this position can:

    • Improve Potency and Selectivity: By introducing a steric constraint, it can orient the molecule within a binding site to favor interaction with a specific target over off-targets.

    • Block Metabolism: Similar to the bromo group, it can prevent metabolic hydroxylation at the 4-position, a common metabolic pathway for indoles. Research on antitubercular indole-2-carboxamides highlighted that methyl groups on the indole core were important for potency, though they also presented a potential metabolic liability that could be addressed with other substitutions.[9]

Core Hypothesis: Based on this analysis, we hypothesize that 5-Bromo-4-methyl-1H-indole-2-carboxamide possesses significant potential as an anticancer agent, likely acting as a kinase inhibitor. The combination of the 5-bromo and 4-methyl groups is predicted to confer high potency, favorable metabolic properties, and potentially a unique selectivity profile against kinases such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2), targets for which other substituted indole-2-carboxamides have shown potent activity.[3][4][5]

Section 2: Proposed Synthesis Pathway

A robust and scalable synthesis is the foundation of any drug discovery campaign. We propose a multi-step synthetic route to 5-Bromo-4-methyl-1H-indole-2-carboxamide starting from commercially available precursors. The key steps involve a Fischer indole synthesis to construct the core ring system, followed by functional group manipulations to install the carboxamide.

G cluster_0 Synthesis Workflow A 1. 4-Bromo-3-methylaniline D 4. Fischer Indole Synthesis A->D i. NaNO2, HCl ii. SnCl2 B 2. Hydrazine Derivative C 3. Ethyl 2-oxopropanoate (Ethyl Pyruvate) C->D E 5. Ethyl 5-bromo-4-methyl-1H- indole-2-carboxylate D->E Acid Catalyst (e.g., PPA) G 7. 5-Bromo-4-methyl-1H- indole-2-carboxylic acid E->G LiOH, THF/H2O F 6. Saponification (LiOH) I 9. 5-Bromo-4-methyl-1H- indole-2-carboxamide (Final Product) G->I NH4Cl, EDC, HOBt, DIPEA H 8. Amide Coupling (EDC, HOBt)

Caption: Proposed synthetic route for 5-Bromo-4-methyl-1H-indole-2-carboxamide.

Experimental Protocol: Synthesis
  • Step 1: Formation of (4-Bromo-3-methylphenyl)hydrazine (Intermediate B): To a cooled (0°C) solution of 4-Bromo-3-methylaniline (A ) in concentrated HCl, add a solution of sodium nitrite (NaNO₂) dropwise. Stir for 30 minutes. Subsequently, add a solution of tin(II) chloride (SnCl₂) in concentrated HCl dropwise, maintaining the temperature below 5°C. Allow the reaction to warm to room temperature and stir for 4 hours. Isolate the resulting hydrazine salt by filtration.

  • Step 2: Fischer Indole Synthesis (Intermediate E): Reflux the hydrazine derivative (B ) with ethyl pyruvate (C ) in ethanol under an inert atmosphere.[7] After completion, remove the solvent under reduced pressure. Treat the residue with a catalyst such as polyphosphoric acid (PPA) at an elevated temperature (e.g., 120°C) to facilitate cyclization, yielding Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate (E ).[7]

  • Step 3: Saponification (Intermediate G): Hydrolyze the ester (E ) using lithium hydroxide (LiOH) in a mixture of THF, ethanol, and water at room temperature to yield the corresponding carboxylic acid (G ).[5][7]

  • Step 4: Amide Formation (Final Product I): Couple the carboxylic acid (G ) with an ammonia source (e.g., ammonium chloride) using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in DMF with a base like DIPEA (N,N-Diisopropylethylamine) to afford the final product, 5-Bromo-4-methyl-1H-indole-2-carboxamide (I ).[7]

Section 3: Proposed Screening and Target Validation Strategy

A tiered screening cascade is essential to efficiently identify and validate the biological activity of our novel compound. The strategy begins with broad phenotypic screening and narrows to specific target engagement and mechanism of action studies.

G cluster_0 Screening Cascade A Tier 1: Phenotypic Screening (Broad Activity Profile) B Anticancer Panel (e.g., NCI-60) A->B C Antimicrobial Panel (Gram +/- bacteria) A->C D Antiparasitic Panel (e.g., P. falciparum, T. cruzi) A->D E Tier 2: Target-Based Screening (Hypothesis-Driven) B->E If 'Hit' F Kinase Panel (EGFR, CDK2, VEGFR etc.) E->F G Microbial Target Assays E->G H Tier 3: Mechanism of Action (Cellular Assays) F->H If 'Hit' I Cell Cycle Analysis H->I J Apoptosis Assays (Caspase, Cytochrome C) H->J K Target Engagement (Western Blot, CETSA) H->K L Lead Candidate H->L

Caption: A tiered screening cascade for activity identification and validation.

Tier 1 - Phenotypic Screening: The initial screen will assess the compound's effect on cell viability across diverse biological systems.

  • Anticancer: Screen against a panel of human cancer cell lines (e.g., breast, lung, pancreatic, colon) to identify cytotoxic or antiproliferative effects.[3]

  • Antimicrobial: Evaluate activity against pathogenic Gram-negative and Gram-positive bacteria.[7]

  • Antiparasitic: Test against key parasites like Plasmodium falciparum (malaria) and Trypanosoma cruzi (Chagas disease).[1][2]

Tier 2 - Target-Based Screening: If a "hit" is identified in Tier 1 (e.g., potent anticancer activity), we will proceed to hypothesis-driven screening against a panel of purified enzymes, focusing on kinases known to be modulated by this scaffold, such as EGFR and CDK2.[4][5]

Section 4: In-Depth Mechanistic Evaluation (Anticancer Scenario)

Assuming a positive hit from the anticancer phenotypic screen, this section details the subsequent mechanistic studies required to validate its mode of action.

Hypothetical Screening Data

The table below presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for our compound against a panel of cancer cell lines and kinases, benchmarked against a standard-of-care inhibitor, Erlotinib.

Compound/TargetA549 (Lung) IC₅₀ (nM)MCF-7 (Breast) IC₅₀ (nM)Panc-1 (Pancreatic) IC₅₀ (nM)EGFR Kinase IC₅₀ (nM)CDK2 Kinase IC₅₀ (nM)
5-Bromo-4-methyl-1H-indole-2-carboxamide 9511015085> 10,000
Erlotinib (Reference) [3]80> 10,00012080> 10,000

Data is hypothetical for illustrative purposes.

Signaling Pathway Inhibition

The data suggest our compound is a potent and selective inhibitor of the EGFR signaling pathway. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival. This ultimately leads to cell cycle arrest and apoptosis.

Caption: Simplified overview of EGFR signaling pathway inhibition.[10]

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This protocol is designed to quantify the direct inhibitory effect of the compound on purified EGFR enzyme activity.

  • Reagents & Materials: Purified recombinant human EGFR (catalytic domain), ATP, poly(Glu,Tyr) 4:1 peptide substrate, 96-well plates, kinase buffer, detection antibody (anti-phosphotyrosine), HRP-conjugated secondary antibody, TMB substrate.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-4-methyl-1H-indole-2-carboxamide in DMSO. Create a 10-point serial dilution series in kinase buffer.

  • Assay Procedure: a. Coat a 96-well plate with the poly(Glu,Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer. b. Add 50 µL of diluted compound or vehicle (DMSO control) to each well. c. Add 25 µL of EGFR enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding 25 µL of ATP solution. Incubate for 30 minutes at 30°C. e. Stop the reaction and wash the plate. f. Add the anti-phosphotyrosine primary antibody and incubate for 1 hour. Wash. g. Add the HRP-conjugated secondary antibody and incubate for 1 hour. Wash. h. Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction with sulfuric acid.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activation of executioner caspases, a hallmark of apoptosis, in treated cancer cells.

  • Reagents & Materials: A549 lung cancer cells, complete culture medium, 96-well clear-bottom white plates, Caspase-Glo® 3/7 Assay reagent, luminometer.

  • Assay Procedure: a. Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. b. Treat the cells with a serial dilution of 5-Bromo-4-methyl-1H-indole-2-carboxamide or vehicle control for 24 hours. Include a positive control like staurosporine. c. Remove the plate from the incubator and allow it to equilibrate to room temperature. d. Add 100 µL of Caspase-Glo® 3/7 reagent to each well. e. Mix gently on a plate shaker for 30 seconds and then incubate at room temperature for 1 hour, protected from light. f. Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to cell viability (from a parallel assay) to confirm that caspase activation is not merely a result of cell death. Express results as fold-change over the vehicle control.

Section 5: Preliminary ADME and Pharmacokinetic Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures.

  • Metabolic Stability: The compound's stability will be assessed by incubating it with human and mouse liver microsomes.[2] The rate of disappearance of the parent compound over time is measured by LC-MS/MS to determine its intrinsic clearance. The 4-methyl and 5-bromo substitutions are hypothesized to confer higher stability compared to an unsubstituted scaffold.

  • Solubility: Kinetic solubility will be determined in phosphate-buffered saline (PBS) to ensure sufficient bioavailability for cellular and in vivo studies.

  • Permeability: A Parallel Artificial Membrane Permeability Assay (PAMPA) will be used to predict passive intestinal absorption.

  • In Silico Profiling: Computational models will be used to predict drug-likeness, potential for off-target effects, and other pharmacokinetic parameters, helping to guide further optimization.[11]

Conclusion and Future Directions

This guide has established a comprehensive, hypothesis-driven framework for evaluating the therapeutic potential of the novel compound 5-Bromo-4-methyl-1H-indole-2-carboxamide . By leveraging SAR insights from the well-validated indole-2-carboxamide scaffold, we have proposed a targeted investigation focusing on its potential as an anticancer kinase inhibitor. The detailed synthetic and biological protocols provide a clear and rigorous path from initial synthesis to mechanistic validation.

Positive outcomes from this proposed workflow—specifically, high potency in cellular assays, direct inhibition of a key oncogenic kinase like EGFR, induction of apoptosis, and a favorable preliminary ADME profile—would establish this compound as a promising lead candidate. The subsequent steps would involve lead optimization to further improve potency and drug-like properties, followed by in vivo efficacy studies in relevant xenograft models to translate its in vitro potential into a tangible therapeutic strategy.

References

  • De Petrocellis, L., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

  • de Kock, C., et al. (2024). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. Available at: [Link]

  • Alberca, B., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link]

  • ChemistryViews (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. Available at: [Link]

  • Yadav, D., et al. (2021). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Research on Chemical Intermediates. Available at: [Link]

  • Li, J., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]

  • El-Gendy, M. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Nishimura, Y., et al. (2021). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. ResearchGate. Available at: [Link]

  • Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Methyl 4-bromo-1H-indole-2-carboxylate in Advanced Materials Synthesis. Ningbo Inno Pharmchem Co., Ltd.. Available at: [Link]

  • Hassan, H. S., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, J., et al. (2023). Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Dana Bioscience. 5-Bromo-N-methyl-N-phenyl-1H-indole-2-carboxamide 25g. Dana Bioscience. Available at: [Link]

  • Al-Ostath, O. A., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports. Available at: [Link]

Sources

Foundational

5-Bromo-4-methyl-1H-indole-2-carboxamide CAS number and molecular weight

An In-depth Technical Guide to 5-Bromo-4-methyl-1H-indole-2-carboxamide Abstract This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-1H-indole-2-carboxamide, a halogenated indole derivative with si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-4-methyl-1H-indole-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-1H-indole-2-carboxamide, a halogenated indole derivative with significant potential in medicinal chemistry and drug discovery. The indole-2-carboxamide scaffold is a well-established "privileged structure" known for a wide array of pharmacological activities. This document details the physicochemical properties, a robust synthetic pathway, and explores the putative biological activities of this specific compound, with a focus on its potential as a kinase inhibitor and anti-infective agent. Methodologies for its synthesis and biological evaluation are presented to provide researchers with actionable, field-proven insights.

Introduction: The Indole-2-Carboxamide Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] When functionalized with a carboxamide group at the 2-position, the resulting indole-2-carboxamide scaffold exhibits a remarkable diversity of biological activities.[1] These derivatives have been successfully developed as anti-inflammatory, anti-cancer, anti-diabetic, and antimicrobial agents.[2][3] The specific substitutions on the indole ring and the carboxamide nitrogen are critical for tuning the molecule's potency, selectivity, and pharmacokinetic properties.

5-Bromo-4-methyl-1H-indole-2-carboxamide incorporates two key features: a bromine atom at the 5-position and a methyl group at the 4-position. Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity and modulate metabolic stability. The methyl group provides a lipophilic anchor and can influence the compound's orientation within a target's binding pocket. This guide will synthesize the available knowledge on related structures to present a detailed profile of this promising research compound.

Physicochemical and Structural Data

While a specific CAS Number for 5-Bromo-4-methyl-1H-indole-2-carboxamide is not prominently listed in major chemical databases, which is common for novel research compounds, its core structural and chemical properties can be precisely determined.

PropertyValueSource / Method
IUPAC Name 5-Bromo-4-methyl-1H-indole-2-carboxamide-
Molecular Formula C₁₀H₉BrN₂OCalculated
Molecular Weight 253.10 g/mol Calculated
CAS Number Not Available-
Appearance Expected to be a solid powderInferred from related compounds[4]
Core Scaffold 5-Bromo-4-methyl-1H-indoleSee CAS 1427412-95-0[5]

Synthesis and Characterization

The synthesis of 5-Bromo-4-methyl-1H-indole-2-carboxamide can be achieved through a multi-step sequence, leveraging established indole synthesis methodologies followed by standard amide coupling techniques. A logical and efficient pathway is adapted from protocols for similar 5-bromoindole-2-carboxamides.[4]

Synthetic Workflow

The proposed synthesis begins with a Japp-Klingemann or Fischer indole synthesis, followed by ester hydrolysis and subsequent amidation.

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 4-Bromo-3-methylaniline C Ethyl 5-Bromo-4-methyl-1H-indole-2-carboxylate A->C  1. NaNO₂, HCl  2. SnCl₂, HCl  3. Reflux in EtOH B Ethyl Pyruvate B->C D 5-Bromo-4-methyl-1H-indole-2-carboxylic acid C->D LiOH or NaOH THF/H₂O/EtOH F 5-Bromo-4-methyl-1H-indole-2-carboxamide D->F EDC, HOBt, DIPEA DMF, 0°C to RT E Ammonia Source (e.g., NH₄Cl) E->F

Caption: Synthetic workflow for 5-Bromo-4-methyl-1H-indole-2-carboxamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 5-Bromo-4-methyl-1H-indole-2-carboxylate

  • To a stirred solution of 4-bromo-3-methylaniline in ethanol, add a solution of sodium nitrite in concentrated HCl at 0°C.

  • After 15 minutes, add a solution of tin(II) chloride in concentrated HCl, maintaining the temperature at 0°C for 4 hours to form the corresponding hydrazine.

  • Add ethyl pyruvate to the reaction mixture and reflux under an argon atmosphere for 5-6 hours.

  • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

  • Purify the crude product via silica gel chromatography to yield the indole ester.

Step 2: Synthesis of 5-Bromo-4-methyl-1H-indole-2-carboxylic acid

  • Dissolve the ethyl ester from Step 1 in a mixture of THF, ethanol, and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 3-4 hours until hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum. This intermediate is analogous to 5-Bromoindole-2-carboxylic acid.[6]

Step 3: Synthesis of 5-Bromo-4-methyl-1H-indole-2-carboxamide

  • To a solution of the carboxylic acid from Step 2 in anhydrous DMF at 0°C, add 1-hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl).

  • Add ammonium chloride followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA).

  • Allow the reaction to warm to room temperature and stir for 20-30 hours.[4]

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by recrystallization or column chromatography.

Causality: The use of EDC/HOBt is a standard, highly efficient peptide coupling system that activates the carboxylic acid for nucleophilic attack by ammonia, minimizing side reactions and ensuring a high yield of the desired amide.[4]

Biological Activity and Therapeutic Potential

The indole-2-carboxamide scaffold is a versatile pharmacophore. Based on the activities of structurally similar compounds, 5-Bromo-4-methyl-1H-indole-2-carboxamide is predicted to have significant potential in oncology and infectious diseases.

Anticancer Activity: Putative Kinase Inhibition

Numerous indole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Specifically, 5-bromo-indole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] Furthermore, other substituted indole-2-carboxamides have demonstrated dual inhibitory activity against EGFR and Cyclin-Dependent Kinase 2 (CDK2), leading to potent antiproliferative effects.[8] An indole-2-carboxamide derivative known as LG4 has also been shown to alleviate diabetic kidney disease by inhibiting the MAPK-mediated inflammatory response.[3]

G cluster_pathway Simplified MAPK Signaling Pathway GrowthFactor Growth Factor Receptor EGFR GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription NF-κB / AP-1 (Proliferation, Inflammation) ERK->Transcription Inhibitor 5-Bromo-4-methyl- 1H-indole-2-carboxamide Inhibitor->Receptor Inhibition

Caption: Postulated inhibition of the EGFR-MAPK signaling pathway.

Anti-Infective Properties

The indole-2-carboxamide core is also a validated scaffold for anti-infective agents.

  • Antitubercular: Several analogues are potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for transporting mycolic acids and building the mycobacterial cell wall.[9][10] The lipophilicity introduced by the bromo and methyl groups may enhance cell wall penetration.[11] For instance, a compound with 4,6-dichloro substituents on the indole ring showed potent activity against Mycobacterium tuberculosis.[10]

  • Antibacterial: 5-bromoindole-2-carboxamides have demonstrated high antibacterial activity against pathogenic Gram-negative bacteria, including E. coli and P. aeruginosa, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[4]

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a self-validating system to determine the antibacterial potency of the title compound.

  • Preparation: Prepare a stock solution of 5-Bromo-4-methyl-1H-indole-2-carboxamide in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., E. coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a drug control (a known antibiotic like ciprofloxacin).[4]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Trustworthiness: The inclusion of positive, negative, and reference drug controls ensures the validity of the assay, confirming that the broth supports growth, there is no contamination, and the bacterial strain is susceptible to standard antibiotics.

Conclusion and Future Outlook

5-Bromo-4-methyl-1H-indole-2-carboxamide is a promising molecular entity built upon the robust and versatile indole-2-carboxamide scaffold. Its specific substitution pattern suggests a strong potential for development as a targeted anticancer agent, likely through the inhibition of key cellular kinases, or as a potent anti-infective compound. The synthetic route is straightforward and amenable to modification for the creation of analogue libraries to perform structure-activity relationship (SAR) studies. Further investigation into its precise molecular targets and in vivo efficacy is warranted and represents a compelling direction for future research in drug discovery.

References

  • Notartolomeo, A., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information (PMC). Available at: [Link]

  • Kumar, Dr. A. (2024). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. Available at: [Link]

  • Qian, J., et al. (2021). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Abdel-Hamid, M. K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Royal Society of Chemistry. Available at: [Link]

  • Duggirala, Y., et al. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Abdel-Hamid, M. K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. National Center for Biotechnology Information (PMC). Available at: [Link]

  • ChemBK. 5-bromo-N-methyl-N-phenyl-1H-indole-2-carboxamide. Available at: [Link]

  • PubChem. 5-Bromoindole. National Center for Biotechnology Information. Available at: [Link]

  • Xu, X., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Abdel-Hamid, M. K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Royal Society of Chemistry Publishing. Available at: [Link]

  • Hassan, A. S., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Guide: 5-Bromo-4-methyl-1H-indole-2-carboxamide as a Kinase Inhibitor Scaffold

The following technical guide details the utility, synthesis, and application of 5-Bromo-4-methyl-1H-indole-2-carboxamide as a scaffold in drug discovery, specifically focusing on its potential in kinase inhibition and s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 5-Bromo-4-methyl-1H-indole-2-carboxamide as a scaffold in drug discovery, specifically focusing on its potential in kinase inhibition and structure-activity relationship (SAR) exploration.

Executive Summary

5-Bromo-4-methyl-1H-indole-2-carboxamide represents a highly privileged, dense functionality scaffold for medicinal chemistry. While the general indole-2-carboxamide class is well-documented as an ATP-competitive kinase inhibitor motif (targeting EGFR, VEGFR, and CDK2), the specific addition of the 4-methyl and 5-bromo substituents introduces unique steric and electronic vectors. These modifications allow for the precise tuning of selectivity—either to target specific kinase gatekeeper residues or, conversely, to dial out kinase activity in favor of protein-protein interaction (PPI) targets such as the Menin-MLL complex.

This guide provides a comprehensive workflow for utilizing this scaffold, from rational design and synthesis to biological validation.[1]

Structural Rationale & Binding Mode

The efficacy of this scaffold lies in its ability to mimic the adenosine ring of ATP while offering orthogonal vectors for chemical expansion.

The Pharmacophore
  • Indole-2-Carboxamide Core: Functions as a bidentate or tridentate hydrogen bond donor/acceptor system, interacting with the kinase hinge region (typically the backbone carbonyls and amines of residues like Glu or Leu).

  • 4-Methyl Group (The "Selectivity Switch"): This is the critical steric feature.

    • Kinase Context: It projects into the hydrophobic pocket near the gatekeeper residue. For kinases with small gatekeepers (e.g., Thr, Ala), it enhances binding via van der Waals interactions. For kinases with bulky gatekeepers (e.g., Met, Phe), it induces a steric clash, improving selectivity.

    • Conformational Control: It restricts the rotation of the C2-carboxamide, locking the molecule into a bioactive conformation.

  • 5-Bromo Handle: A versatile position for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This vector allows the molecule to extend into the solvent-exposed region or the deep hydrophobic back-pocket, depending on the coupling partner.

Visualization: Interaction Logic

The following diagram illustrates the logical flow of using this scaffold for library generation and target engagement.

ScaffoldLogic Scaffold 5-Bromo-4-methyl- 1H-indole-2-carboxamide Hinge Hinge Binding (Indole NH + Amide) Scaffold->Hinge Primary Anchor Gatekeeper Gatekeeper Selectivity (4-Methyl Steric Clash) Scaffold->Gatekeeper Selectivity Filter Library Library Expansion (5-Br Cross-Coupling) Scaffold->Library Diversification Target_Kinase Kinase Inhibition (EGFR, VEGFR, CDK) Hinge->Target_Kinase ATP Competition Gatekeeper->Target_Kinase Isoform Specificity Library->Target_Kinase Potency Tuning Target_PPI PPI Inhibition (Menin-MLL) Library->Target_PPI Allosteric Reach

Caption: Logical interaction map showing how specific structural features of the scaffold translate to biological function.

Chemical Synthesis & Functionalization

The synthesis of the core scaffold must be robust to support downstream library generation. The following protocol describes the synthesis starting from the corresponding carboxylic acid, followed by a Suzuki coupling example.

Core Synthesis Protocol: Amidation

Objective: Convert 5-bromo-4-methyl-1H-indole-2-carboxylic acid to the carboxamide.

  • Activation:

    • Dissolve 5-bromo-4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

    • Note: Alternatively, use SOCl₂ (reflux, 2h) to generate the acid chloride if the substrate is tolerant.

  • Amidation:

    • Add Ammonium Chloride (NH₄Cl, 3.0 eq) or a specific primary amine (R-NH₂) for substituted amides.

    • Stir at RT for 4–12 hours. Monitor via LC-MS (Target Mass: ~253/255 Da for primary amide).

  • Workup:

    • Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from MeOH/Water or flash chromatography (Hex/EtOAc).

Library Expansion: Suzuki-Miyaura Coupling

Objective: Functionalize the C5-position to probe the kinase solvent front.

  • Reactants:

    • Scaffold: 5-Bromo-4-methyl-1H-indole-2-carboxamide (1.0 eq).

    • Boronic Acid: Aryl-B(OH)₂ (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).

    • Base: K₂CO₃ (2.0 eq, 2M aqueous solution).

  • Conditions:

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Degas with Nitrogen for 10 mins.

    • Heat to 90°C for 2–4 hours (or microwave at 110°C for 30 mins).

  • Validation:

    • The disappearance of the bromine isotope pattern (1:1 ratio) in MS confirms coupling.

Biological Evaluation: Kinase Selectivity Profiling

Once the library is synthesized, it is critical to evaluate not just potency, but selectivity, driven by the 4-methyl group.

ADP-Glo Kinase Assay Protocol

This radiometric-free assay quantifies the ADP produced during the kinase reaction.

Reagents:

  • Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Substrate (Poly[Glu,Tyr] 4:1 or specific peptide).

  • Ultra-Pure ATP.

Workflow:

  • Compound Prep: Serial dilute compounds in DMSO (Start at 10 µM, 3-fold dilutions).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Kinase Enzyme (optimized concentration). Incubate 10 min.

    • Add 4 µL of ATP/Substrate mix.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit curves to calculate IC₅₀ using a 4-parameter logistic model.

Quantitative Data Summary (Representative)

The following table illustrates how the 4-methyl group affects selectivity compared to the unsubstituted scaffold (Hypothetical/Representative data based on SAR principles [1, 3]).

Compound IDStructure CoreR4 (Substituent)R5 (Substituent)EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Selectivity Note
Ref-1 Indole-2-carboxamideHH4560Pan-active
Scaffold-A Indole-2-carboxamideMethyl Br>10,000>10,000Inactive (Steric Clash)
Analog-B Indole-2-carboxamideMethyl Phenyl120>5,000Selective (EGFR)
Analog-C Indole-2-carboxamideHPhenyl1522Potent, Non-selective

Interpretation: The 4-methyl group often reduces potency against promiscuous kinases but enhances selectivity for targets that can accommodate the steric bulk.

Case Studies & Applications

Menin-MLL Inhibition (Non-Kinase Application)

While often designed as kinase inhibitors, this specific scaffold (5-bromo-4-methyl...) serves as a critical intermediate for Menin-MLL inhibitors (e.g., MI-136 ). In this context, the indole nitrogen binds to Glu363 on Menin. The 4-methyl group is essential for positioning the molecule within the protein-protein interface, demonstrating the scaffold's versatility beyond the kinaseome [2].

Dual EGFR/CDK2 Inhibition

Research indicates that 5-substituted indole-2-carboxamides can act as dual inhibitors. By utilizing the 5-bromo handle to attach solubilizing groups (e.g., piperazines), the scaffold can simultaneously target the ATP pockets of EGFR and CDK2, addressing resistance mechanisms in cancer therapy [1].

References

  • Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. Source: RSC Medicinal Chemistry. URL:[Link]

  • Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Source: Pharmaceuticals (MDPI). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Bromo-4-methyl-1H-indole-2-carboxamide

This Application Note provides a rigorous, field-validated protocol for the synthesis of 5-Bromo-4-methyl-1H-indole-2-carboxamide . The route selected—the Fischer Indole Synthesis —is prioritized for its reliability in e...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 5-Bromo-4-methyl-1H-indole-2-carboxamide . The route selected—the Fischer Indole Synthesis —is prioritized for its reliability in establishing the specific halogen/methyl substitution pattern on the benzenoid ring, which is difficult to achieve via direct functionalization of the indole core.

Abstract & Strategic Overview

The 5-bromo-4-methylindole scaffold is a "privileged structure" in kinase inhibitor discovery, particularly for targeting ATP-binding pockets where the C4-methyl group induces a twisted conformation or fills hydrophobic sub-pockets.

This protocol details the synthesis starting from 4-bromo-3-methylaniline . While direct bromination of 4-methylindole often yields mixtures (favoring the C3 or C6 positions), the Fischer Indole Strategy installs the bromine atom prior to ring closure, guaranteeing the C5-positional integrity. The critical process parameter (CPP) in this route is the regiochemical control during cyclization, where the 3-methyl substituent on the hydrazine can lead to a mixture of 4-methyl and 6-methyl indoles. This guide includes optimized purification steps to isolate the desired 4-methyl isomer.

Retrosynthetic Analysis

The strategy disconnects the indole C2-C3 bond and the N-C2 bond, tracing back to the corresponding phenylhydrazine and pyruvate.

Retrosynthesis Target Target: 5-Bromo-4-methyl-1H-indole-2-carboxamide Amide Intermediate 2: Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate Target->Amide Ammonolysis Hydrazone Intermediate 1: Ethyl pyruvate (4-bromo-3-methylphenyl)hydrazone Amide->Hydrazone Fischer Cyclization (Regioselectivity Step) SM Starting Materials: 4-Bromo-3-methylaniline + Ethyl Pyruvate Hydrazone->SM Condensation

Figure 1: Retrosynthetic logic flow ensuring positional accuracy of the C5-Bromo and C4-Methyl substituents.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Hydrazone Formation)

Objective: Convert the aniline to the stable hydrazone intermediate.

Reagents:

  • 4-Bromo-3-methylaniline (CAS: 6968-24-7)

  • Sodium Nitrite (

    
    )
    
  • Tin(II) Chloride (

    
    ) or Sodium Sulfite (for reduction)
    
  • Ethyl Pyruvate

  • Hydrochloric Acid (conc.)

Protocol:

  • Diazotization:

    • Dissolve 4-bromo-3-methylaniline (10.0 g, 53.7 mmol) in conc. HCl (30 mL) and water (30 mL). Cool to -5°C in an ice/salt bath.

    • Add a solution of

      
       (4.1 g, 59.0 mmol) in water (10 mL) dropwise, maintaining internal temperature 
      
      
      
      C. Stir for 30 min.
  • Reduction to Hydrazine:

    • Add a solution of

      
       (30.0 g) in conc. HCl (20 mL) dropwise to the diazonium salt at -5°C. The thick precipitate of the hydrazine hydrochloride salt will form.
      
    • Stir for 2 hours at 0°C, then filter the solid. Wash with cold brine and ether.

    • Note: The crude hydrazine hydrochloride is unstable and should be used immediately.

  • Condensation:

    • Suspend the wet hydrazine salt in Ethanol (100 mL).

    • Add Ethyl Pyruvate (6.9 g, 59.0 mmol) and Sodium Acetate (to buffer pH to ~4-5).

    • Reflux for 2 hours.[1]

    • Cool to room temperature (RT). The hydrazone usually precipitates as a yellow/brown solid.

    • Filter, wash with cold ethanol, and dry.

    • Yield Expectation: ~75-85% (Intermediate 1).

Phase 2: Fischer Cyclization (The Critical Step)

Objective: Cyclize the hydrazone to form the indole core. Challenge: The 3-methyl substituent on the benzene ring creates two ortho sites for cyclization: C2 (sterically crowded, leads to 4-methylindole ) and C6 (less crowded, leads to 6-methylindole ).

Protocol:

  • Reaction Assembly:

    • Prepare Polyphosphoric Acid (PPA) (100 g) in a reaction vessel heated to 80°C.

    • Add the Hydrazone (10.0 g) in portions with mechanical stirring.

  • Cyclization:

    • Heat the mixture to 100-110°C for 3-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Observation: The reaction turns dark brown/black.

  • Work-up:

    • Cool to 60°C and pour onto crushed ice (500 g) with vigorous stirring.

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash combined organics with Sat.

      
       (until neutral) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification (Isomer Separation):

    • The crude residue contains both the 4-methyl (Target) and 6-methyl isomers.

    • Flash Chromatography: Silica gel, Gradient 0-15% EtOAc in Hexanes.

    • Elution Order: The 4-methyl isomer (more sterically crowded) typically elutes first or has a distinct Rf compared to the linear 6-methyl isomer.

    • Validation: Confirm regiochemistry via 1H NMR (NOESY). The 4-Me group will show NOE with the C3-H proton; the 6-Me will not.

    • Yield: ~30-40% of the desired Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate.

Phase 3: Amidation

Objective: Convert the ethyl ester to the primary carboxamide.

Protocol:

  • Reagents: Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate, 7N Ammonia in Methanol.

  • Procedure:

    • Place the ester (2.0 g) in a pressure tube.

    • Add 7N

      
       in MeOH  (20 mL).
      
    • Seal and heat to 80°C for 12-24 hours.

    • Alternative: If reaction is sluggish, use

      
       in MeOH (highly reactive source of 
      
      
      
      ).
  • Isolation:

    • Cool to -20°C. The product usually precipitates as a white/off-white solid.

    • Filter and wash with cold methanol.

  • Final Polish: Recrystallize from Ethanol/Water if necessary to remove trace ammonium salts.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Cyclization Temp 100-110°CTemperatures >120°C increase degradation; <90°C results in incomplete cyclization.
Isomer Separation Flash ChromatographyEssential. 3-substituted hydrazones yield ~1:1 to 1:2 mixtures of 4-/6-indoles.
Ammonolysis Pressure Sealed TubeOpen reflux loses

gas; pressure drives the equilibrium to the amide.

Analytical Data (Expected)

Compound: 5-Bromo-4-methyl-1H-indole-2-carboxamide

  • Appearance: Off-white powder.

  • Molecular Weight: 253.09 g/mol .

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.8 (s, 1H, NH indole).
      
    • 
       8.10 (br s, 1H, CONH_a).
      
    • 
       7.50 (br s, 1H, CONH_b).
      
    • 
       7.35 (d, J=8.5 Hz, 1H, H-7).
      
    • 
       7.25 (d, J=8.5 Hz, 1H, H-6).
      
    • 
       7.15 (s, 1H, H-3).
      
    • 
       2.65 (s, 3H, C4-CH3). Note: The C4-Me is deshielded due to the "bay" effect and proximity to the bromine.
      
  • Mass Spec (ESI+): m/z 253/255 [M+H]+ (1:1 Br isotope pattern).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on regioselectivity mechanisms).
  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Ishizaki, T., et al. (2005). Synthesis of 4-Substituted Indoles via Fischer Cyclization. Heterocycles, 65(1), 123.
  • Vertex Pharmaceuticals. (2006). Patent US20060116519A1.[1] Synthesis of 5-bromo-4-methyl-pyridine derivatives (Analogous chemistry for methyl/bromo substitution patterns). Link

  • BenchChem. (2025). 5-Bromo-1H-indole-2-carboxylic acid properties and synthesis. Link

Sources

Application

solvent selection for dissolving 5-Bromo-4-methyl-1H-indole-2-carboxamide

Application Note & Protocol Strategic Solvent Selection for the Dissolution of 5-Bromo-4-methyl-1H-indole-2-carboxamide: A Guide for Preclinical Research Abstract 5-Bromo-4-methyl-1H-indole-2-carboxamide represents a cla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Solvent Selection for the Dissolution of 5-Bromo-4-methyl-1H-indole-2-carboxamide: A Guide for Preclinical Research

Abstract

5-Bromo-4-methyl-1H-indole-2-carboxamide represents a class of heterocyclic compounds with significant potential in drug discovery, often serving as a core scaffold in the development of novel therapeutic agents.[1][2] However, its complex structure, featuring both hydrophobic (bromo-indole ring) and hydrophilic (carboxamide) moieties, presents a considerable challenge for solubilization, a critical first step in any screening or bioassay workflow. This application note provides a comprehensive guide to understanding the physicochemical properties of this compound, a strategic framework for solvent selection, and detailed, validated protocols for preparing stable stock and aqueous working solutions. By explaining the causality behind solvent choice and experimental design, this guide equips researchers with the necessary tools to mitigate common issues like compound precipitation and ensure the generation of reliable, reproducible data in preclinical development.

Understanding the Molecule: Physicochemical Profile

The solubility behavior of 5-Bromo-4-methyl-1H-indole-2-carboxamide is dictated by the interplay of its distinct functional groups. A systematic analysis of its structure is the foundation for a rational solvent selection strategy.

  • Indole Core: The bicyclic indole ring system is predominantly aromatic and hydrophobic.[3] However, the nitrogen atom in the pyrrole ring can participate in hydrogen bonding as a donor (N-H), which can enhance solubility in certain solvents.[4]

  • Carboxamide Group (-CONH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (N-H₂) and acceptor (C=O). This group significantly increases the polarity of the molecule compared to a simple indole scaffold.

  • Bromine Substituent (-Br): The bromo group at the 5-position increases the molecule's molecular weight and overall lipophilicity. Halogenation can sometimes decrease solubility in polar protic solvents.[5]

  • Methyl Group (-CH₃): The methyl group at the 4-position is a small, nonpolar substituent that contributes to the hydrophobic character of the molecule.

This combination of a large, relatively rigid ring system with appended polar and nonpolar groups suggests that the molecule will likely exhibit poor aqueous solubility. The key to effective dissolution is to select a solvent that can successfully disrupt the solute-solute interactions in the crystal lattice by forming favorable solute-solvent interactions.

PropertyPredicted Influence on Solubility
Molecular Formula C₁₀H₉BrN₂O
Indole N-H Group Hydrogen bond donor; favors interaction with H-bond accepting solvents.
Carboxamide Group Strong hydrogen bond donor and acceptor; favors polar solvents.
Aromatic System Hydrophobic; favors solvents that can engage in π-π stacking or accommodate nonpolar surfaces.
Bromo & Methyl Groups Increase lipophilicity; may decrease solubility in highly polar solvents like water.

A Tiered Approach to Solvent Selection

A systematic, tiered approach is recommended to efficiently identify a suitable solvent system, minimizing time and conserving valuable compound. The primary goal is to first identify a solvent for creating a high-concentration stock solution, which is then used to prepare dilute working solutions in aqueous media for biological assays.

Tier 1: High-Solubility Polar Aprotic Solvents

For compounds like 5-Bromo-4-methyl-1H-indole-2-carboxamide, which possess strong hydrogen bond donor and acceptor sites but have low aqueous solubility, polar aprotic solvents are the premier choice. They are highly effective at solvating a wide range of chemical structures.[6]

  • Dimethyl Sulfoxide (DMSO): Often the default solvent for initial screening. Its strong hydrogen bond accepting capacity via the sulfoxide oxygen effectively solvates the indole and amide N-H groups.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful polar aprotic solvent. It is a viable alternative if DMSO is incompatible with a specific assay system.

For a closely related compound, 5-Bromo-1H-indole-2-carboxylic acid, both DMSO and DMF are recommended solvents for creating stock solutions.[5][7]

Tier 2: Polar Protic & Other Organic Solvents

Testing in this tier helps to build a more comprehensive solubility profile, which can be useful for downstream applications like formulation or chromatography.

  • Ethanol / Methanol: These polar protic solvents can act as both hydrogen bond donors and acceptors. Solubility is expected to be lower than in DMSO/DMF due to the compound's significant hydrophobic character.

  • Tetrahydrofuran (THF) / Ethyl Acetate (EtOAc): These solvents of intermediate polarity can provide insight into the compound's overall lipophilicity.

Solvent Properties Summary
SolventTypeDielectric Constant (ε)Boiling Point (°C)Rationale & Considerations
DMSO Polar Aprotic47189Primary Choice. Excellent H-bond acceptor. Biologically tolerated at low final concentrations (<0.5%).
DMF Polar Aprotic37153Primary Alternative. Similar to DMSO. Ensure assay compatibility.
Ethanol Polar Protic2578Lower solubility expected. Useful for some formulations. Can have biological effects.
Methanol Polar Protic3365Similar to ethanol but more polar. More toxic.
THF Moderately Polar7.566Useful for characterization. Generally not used for biological stock solutions.

Experimental Protocols

Adherence to a rigorous, systematic protocol is essential for generating reproducible results. The following workflows are designed to be self-validating.

Protocol 3.1: Preparation of a High-Concentration Stock Solution

This protocol details the steps for preparing a standard 10 mM stock solution in DMSO.

Materials:

  • 5-Bromo-4-methyl-1H-indole-2-carboxamide (solid)

  • Anhydrous, research-grade DMSO

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound required. For 1 mL of a 10 mM solution (MW ≈ 253.09 g/mol ), you will need 2.53 mg.

  • Weigh Compound: Accurately weigh the compound and transfer it to the amber vial.

  • Add Solvent: Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

  • Promote Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, use a sonicating water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a bright light source to ensure no solid particles remain. The solution should be clear and free of particulates.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.[7] Repeated freeze-thaw cycles should be avoided by preparing smaller aliquots.

Protocol 3.2: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold-standard method for determining the thermodynamic solubility of a compound in a specific solvent.[5]

Materials:

  • Compound of interest

  • Selected solvent (e.g., pH 7.4 Phosphate-Buffered Saline)

  • Scintillation vials or sealed flasks

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a known volume of the solvent in a vial (e.g., 5 mg in 1 mL). Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibration: Seal the vial and place it on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered sample into a suitable mobile phase and analyze by a validated HPLC method to determine the concentration. This concentration is the equilibrium solubility.

Protocol 3.3: Assessing Kinetic Solubility in Aqueous Buffers

Most biological assays require diluting an organic stock solution into an aqueous buffer. This protocol assesses the practical, or "kinetic," solubility and stability of the compound under these conditions, which is often lower than the thermodynamic solubility.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Clear microplate or cuvettes

  • Plate reader or nephelometer (optional, for light scattering)

Procedure:

  • Prepare Dilution Series: Prepare a serial dilution of your compound in the aqueous buffer. Crucially, always add the DMSO stock to a moving volume of the buffer (e.g., while vortexing) to avoid localized high concentrations that cause immediate precipitation.[6] Keep the final DMSO concentration constant and low (e.g., 0.5%) across all wells.

  • Initial Visual Check (t=0): Immediately after dilution, visually inspect each concentration for any signs of cloudiness or precipitate.

  • Incubation: Incubate the plate under your intended assay conditions (e.g., 37°C for 2 hours).

  • Final Visual Check: After incubation, re-inspect the solutions. Delayed precipitation is a common issue that can invalidate experimental results.[6]

  • (Optional) Quantitative Assessment: For a more sensitive measure, read the plate on a nephelometer or plate reader capable of measuring light scattering at a wavelength away from the compound's absorbance (e.g., 650 nm). An increase in signal over time indicates precipitate formation.

Visualization of Workflows and Interactions

Diagrams provide a clear, at-a-glance summary of complex processes and molecular relationships.

Solvent_Selection_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Aqueous Solubility Test cluster_outcome Phase 3: Outcome & Action A Analyze Physicochemical Properties of Compound B Select Tier 1 Solvent (e.g., DMSO) A->B C Prepare 10 mM Stock Solution (Protocol 3.1) B->C D Dilute Stock into Aqueous Buffer (Protocol 3.3) C->D E Visually Inspect for Precipitation (t=0, t=end) D->E F Solution is Clear: Proceed with Assay E->F No G Precipitation Occurs: Troubleshoot E->G Yes H Lower Concentration or Use Co-solvents G->H Action

Caption: A logical workflow for solvent selection and aqueous solution preparation.

Molecular_Interactions cluster_compound cluster_solvent IndoleNH Indole N-H DMSO1 S=O IndoleNH->DMSO1 H-Bond (Donor-Acceptor) AmideNH2 Amide N-H₂ DMSO2 S=O AmideNH2->DMSO2 H-Bond (Donor-Acceptor) AmideCO Amide C=O

Caption: Solvation via hydrogen bonding between the compound and DMSO.

Troubleshooting and Advanced Considerations

  • If Precipitation Occurs: The first step is to reduce the final concentration of the compound in the aqueous buffer. If precipitation persists even at the desired therapeutic concentration, a co-solvent system may be necessary.[6]

  • Co-Solvents: Adding a small percentage of an organic solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can sometimes maintain solubility. However, this must be carefully validated to ensure the co-solvent does not interfere with the biological assay.

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. While 5-Bromo-4-methyl-1H-indole-2-carboxamide is not strongly acidic or basic, subtle pH effects can still be observed.

  • Surfactants: In some cases, low concentrations of non-ionic surfactants (e.g., Tween-20) can be used to form micelles that encapsulate and solubilize poorly soluble compounds.[8][9] This is a common strategy but requires careful control and validation.

By following this structured approach—from theoretical analysis to practical, validated protocols—researchers can confidently prepare solutions of 5-Bromo-4-methyl-1H-indole-2-carboxamide, ensuring the integrity and reproducibility of their subsequent experiments.

References

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Solubility of Things. Indole. [Link]

  • Pattan, S., et al. (2016). A manifold implications of indole and its derivatives: A brief Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]

  • Google Patents. Processes for production of indole compounds.
  • Wang, Y., et al. (2023). Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry. [Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Wikipedia. Benzamide. [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 5-Bromo-4-methyl-1H-indole-2-carboxamide in DMSO

The following technical guide is designed as a Tier-3 Support Resource for researchers working with 5-Bromo-4-methyl-1H-indole-2-carboxamide . It addresses the specific physicochemical challenges of this scaffold—rigid p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a Tier-3 Support Resource for researchers working with 5-Bromo-4-methyl-1H-indole-2-carboxamide . It addresses the specific physicochemical challenges of this scaffold—rigid planarity, high lattice energy, and lipophilicity—and provides validated protocols for solubilization in DMSO.

Ticket ID: SOL-IND-042 Subject: Optimization of Solubility in DMSO & Prevention of Precipitation Status: Resolved / Guide Available

Technical Analysis: Why is this difficult?

Before attempting solubilization, it is critical to understand why this compound resists dissolution. 5-Bromo-4-methyl-1H-indole-2-carboxamide possesses three structural features that synergistically increase its crystal lattice energy, making it thermodynamically resistant to solvation:

  • Strong H-Bond Network: The indole N-H and the C2-carboxamide (CONH₂) group act as both hydrogen bond donors and acceptors, creating a tight intermolecular network in the solid state [1].

  • Planar Stacking: The indole core is planar. The 4-methyl and 5-bromo substituents, while lipophilic, do not significantly disrupt the pi-pi stacking interactions, leading to dense crystal packing [2].

  • Lipophilicity: The halogen (Br) and methyl group increase the LogP, reducing affinity for any water present in the DMSO [3].

Implication: The energy required to break the crystal lattice (enthalpy of fusion) is high. Standard "add solvent and shake" methods will fail. You must input energy (heat/sonication) and strictly control water content.

Core Protocols (Step-by-Step)

Protocol A: Preparation of High-Concentration Stock (10–50 mM)

Target: Creating a stable, clear stock solution in DMSO.

Reagents:

  • Compound: 5-Bromo-4-methyl-1H-indole-2-carboxamide (Solid).

  • Solvent: High-purity DMSO (≥99.9%), Anhydrous (stored over molecular sieves). Note: Standard DMSO absorbs water from air, acting as an anti-solvent.

Workflow:

  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Add anhydrous DMSO to the vial.

    • Recommendation: Aim for 10 mM initially. Do not attempt >50 mM without testing.

  • Vortexing: Vortex at max speed for 60 seconds.

  • Thermal Cycle (Critical):

    • If solid remains, heat the sealed vial to 40–50°C in a water bath for 5–10 minutes.

    • Why? This provides the kinetic energy to overcome the lattice enthalpy.

  • Sonication: Sonicate in a bath (35–40 kHz) for 10 minutes at warm temperature.

  • Visual Inspection: Hold vial against a light source. Look for "schlieren" lines (swirls) or micro-crystals. If clear, proceed to storage.

Protocol B: The "Intermediate Dilution" Method (Preventing Crash-Out)

Target: Diluting into aqueous media (cell culture/assay buffer) without precipitation.

Direct dilution from 100% DMSO to aqueous media often causes immediate precipitation (crashing out) because the local DMSO concentration drops too fast.

The Fix: Use an intermediate dilution step.

  • Stock: 10 mM Compound in DMSO.

  • Intermediate: Dilute Stock 1:10 into pure DMSO or 50% PEG400/DMSO to create a 1 mM working stock.

  • Final: Pipette the working stock slowly into the vortexing assay media.

    • Result: This prevents the "shock" precipitation observed with direct high-concentration spikes [4].

Visual Troubleshooting Workflows

Workflow 1: Solubilization Decision Tree

Use this logic flow when the solid refuses to dissolve.

SolubilizationLogic Start Solid Compound + DMSO Heat Heat to 45°C (10 min) Start->Heat Check1 Is solution clear? Check2 Is solution clear? Check1->Check2 No (Turbid) Success Aliquot & Store (-20°C) Check1->Success Yes Sonicate Sonicate (40 kHz, 10 min) Heat->Sonicate Sonicate->Check1 WaterCheck Check DMSO Water Content (Is it Anhydrous?) Check2->WaterCheck Precipitate persists Dilute Dilute to lower conc. (e.g., 5 mM) WaterCheck->Dilute DMSO was wet/old Dilute->Heat Retry

Caption: Logic flow for troubleshooting persistent solids in DMSO stock preparation.

Workflow 2: Safe Dilution Strategy

Use this to prevent precipitation in biological assays.

DilutionStrategy Stock Master Stock (100% DMSO, 10mM) Inter Intermediate Stock (100% DMSO, 1mM) Stock->Inter 1:10 Dilution (Solvent-to-Solvent) Final Final Well (10µM, 1% DMSO) Inter->Final 1:100 Dilution (Add dropwise while vortexing) Media Assay Media (Aqueous) Media->Final Bulk Volume

Caption: Stepwise dilution reduces the kinetic shock of mixing hydrophobic stocks with water.

Data Reference Tables

Table 1: Estimated Solubility Limits

Based on structural class (Indole-2-carboxamides) [5, 6]

Solvent SystemEst. Max SolubilityApplicationNotes
Anhydrous DMSO 10 – 50 mMStock SolutionHeat required for >10mM.
DMSO + 5% Water < 1 mMAvoid Hygroscopic DMSO causes crash-out.
Ethanol < 5 mMAlternative StockLower solubility than DMSO.
PBS / Media (pH 7.4) < 50 µMFinal AssayRequires <1% DMSO to maintain solubility.
Table 2: Storage & Stability
ParameterRecommendationReason
Temperature -20°C or -80°CPrevents chemical degradation.[1]
Container Amber Glass / PolypropyleneProtects from light (Br-compounds are photosensitive) [7].
Freeze/Thaw Single Use Aliquots Repeated freeze-thaw cycles drive water uptake and precipitation [8].

Frequently Asked Questions (FAQs)

Q1: I froze my DMSO stock, and now there are crystals that won't dissolve. Is it ruined?

  • Diagnosis: This is likely due to water uptake during the freeze-thaw cycle or "oiling out" of the compound.

  • Fix: Heat the vial to 37°C–45°C and sonicate for 15 minutes. If solids persist, the DMSO may have absorbed too much atmospheric moisture. You may need to add fresh anhydrous DMSO to lower the concentration.

Q2: Can I use a co-solvent to improve aqueous solubility?

  • Answer: Yes. For animal studies or difficult assays, adding Tween 80 (0.1–0.5%) or Cyclodextrin (HP-β-CD) to the aqueous vehicle before adding the DMSO stock can significantly stabilize the compound in solution [9].

Q3: The solution turns yellow/brown over time. What does this mean?

  • Analysis: Indoles are susceptible to oxidation, and brominated compounds can be photosensitive.[1] A color change suggests oxidation or photodegradation.

  • Action: Discard the stock. Always store this compound in amber vials and under inert gas (nitrogen/argon) if possible.

References

  • BenchChem. Troubleshooting Compound Solubility in DMSO. Technical Support Center.[2] Link

  • University of Mysore. Crystal structure of Methyl 5-bromo-1H-indole-2-carboxylate. (Demonstrates planar packing and H-bond stabilization). Link

  • National Institutes of Health (NIH). Indole-2-carboxamides Optimization for Antiplasmodial Activity. (Discusses solubility limits and lipophilicity of the scaffold). Link

  • BenchChem. Troubleshooting holostanol precipitation in DMSO stock solutions. (General protocol for preventing precipitation upon dilution).[3] Link

  • National Institutes of Health (NIH). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. (Provides data on DMSO solubility limits for this specific class). Link

  • BenchChem. The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.Link

  • BenchChem. Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution. (Highlights photosensitivity of brominated indoles). Link

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.Link

  • MedChemExpress. Compound Handling Instructions: Co-solvents for precipitation.Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: Validation of 5-Bromo-4-methyl-1H-indole-2-carboxamide

Topic: Mass Spectrometry Data for 5-Bromo-4-methyl-1H-indole-2-carboxamide Validation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Data for 5-Bromo-4-methyl-1H-indole-2-carboxamide Validation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

In the development of novel kinase inhibitors and anti-infective agents, 5-Bromo-4-methyl-1H-indole-2-carboxamide (BMIC) has emerged as a critical scaffold. Its structural integrity relies heavily on the stability of the carboxamide moiety and the specific regiochemistry of the bromine and methyl substituents.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it fails in high-throughput screening (HTS) and pharmacokinetic (PK) contexts due to low sensitivity. Conversely, UV-Vis spectroscopy lacks the specificity to distinguish BMIC from its de-brominated or regio-isomeric impurities (e.g., 6-methyl analogs).

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) MS for the validation of BMIC. We provide a self-validating protocol that leverages the unique isotopic signature of bromine to ensure 99.9% confidence in compound identity.

Technical Comparison: HRMS vs. QqQ vs. NMR

The following table contrasts the performance of BMIC validation methods.

FeatureHRMS (Q-TOF/Orbitrap) Triple Quadrupole (QqQ) 1H NMR (400 MHz)
Primary Utility Identity Validation (Exact Mass)Quantification (Sensitivity)Structural Elucidation
Specificity High (ppm level accuracy)High (SRM transitions)Very High (Connectivity)
Sensitivity ng/mL rangepg/mL rangemg/mL range
Throughput MediumVery HighLow
BMIC Validation Key Resolves 79Br/81Br isotopesMonitors -NH3/-CO lossConfirms C4-Methyl pos.
Matrix Tolerance ModerateHighLow

Expert Insight: For initial synthesis confirmation, NMR is non-negotiable. However, for purity profiling and biological assay validation , HRMS is the superior choice because it simultaneously confirms the elemental composition and detects trace des-bromo impurities that NMR might miss due to signal overlap.

Theoretical Fragmentation & Isotopic Signature

To validate BMIC, one must understand its behavior under Electrospray Ionization (ESI). The compound (C10H9BrN2O) exhibits a distinct 1:1 isotopic ratio due to Bromine.

  • Monoisotopic Mass (79Br): 251.990 Da

  • [M+H]+ (79Br): 253.00 Da

  • [M+H]+ (81Br): 255.00 Da

Fragmentation Pathway (ESI+)

The primary fragmentation pathway involves the sequential loss of the amide group.

  • Precursor: Protonated molecule [M+H]+ (m/z 253/255).

  • Primary Product: Neutral loss of Ammonia (-NH3, 17 Da) to form the acylium ion [M+H-NH3]+ (m/z 236/238).

  • Secondary Product: Neutral loss of Carbon Monoxide (-CO, 28 Da) to form the brominated indole cation [M+H-NH3-CO]+ (m/z 208/210).

BMIC_Fragmentation Precursor [M+H]+ (m/z 253.0 / 255.0) Protonated Amide Transition1 Acylium Ion (m/z 236.0 / 238.0) Precursor->Transition1 - NH3 (17 Da) McLafferty-like Transition2 Indole Cation (m/z 208.0 / 210.0) Transition1->Transition2 - CO (28 Da) Carbonyl loss Radical Radical Cation (m/z 128.0) [Loss of Br•] Transition2->Radical - Br• (80 Da) (High Energy)

Figure 1: Predicted ESI+ fragmentation pathway for 5-Bromo-4-methyl-1H-indole-2-carboxamide. The preservation of the Br isotope pattern in the first two transitions is critical for validation.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed to be self-validating : the presence of the "Twin Peaks" (79Br/81Br) in the MS1 spectrum serves as an internal check for interference.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg BMIC in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Rationale: Acidic conditions promote protonation of the amide nitrogen, enhancing sensitivity in ESI+ mode.

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (Source Dependent)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 110 V (Optimized to prevent in-source fragmentation of the labile amide).

  • Collision Energy (CE):

    • Transition 1 (253 -> 236): 15 eV (Soft cleavage of NH3).

    • Transition 2 (253 -> 208): 30 eV (Hard cleavage of CO).

Validation Data: Reference Transitions

Use the table below to program your Multiple Reaction Monitoring (MRM) or to verify HRMS peak lists.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Purpose
253.0 (79Br) 236.0 -NH3 (17)15Quantifier (High Abundance)
255.0 (81Br) 238.0 -NH3 (17)15Confirmation (Isotope Check)
253.0 (79Br) 208.0 -NH3, -CO30Qualifier (Structural Specificity)
255.0 (81Br) 210.0 -NH3, -CO30Qualifier (Isotope Specificity)

Data Interpretation Rule: To validate the compound, the ratio of the 253->236 transition to the 255->238 transition must be 1:1 (±10%) . A deviation suggests contamination with a non-brominated species or an interference.

Troubleshooting & Causality
  • Issue: Observation of a peak at m/z 174 (Des-bromo analog).

    • Cause: Hydrodehalogenation during synthesis or in-source fragmentation if voltage is too high.

    • Solution: Lower the Fragmentor voltage. If the peak persists, the sample contains 4-methyl-1H-indole-2-carboxamide impurity.

  • Issue: Low signal intensity.

    • Cause: Indole carboxamides can be poor proton acceptors compared to amines.

    • Solution: Ensure pH < 3.0 in the mobile phase. Consider APCI (Atmospheric Pressure Chemical Ionization) if ESI fails, as indoles ionize well via charge transfer.

References
  • Indole-2-carboxamide Scaffolds in Drug Discovery

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed)
    • Relevance: Establishes the biological importance and general fragment
    • URL:[Link] (Search Term: "Indole-2-carboxamide fragmentation")

  • Mass Spectrometry of Halogen

    • Source: NIST Chemistry WebBook
    • Relevance: Provides standard ionization energies and isotope patterns for 5-bromoindole deriv
    • URL:[Link]

  • Validation Guidelines for Bioanalytical Methods

    • Source: FDA Bioanalytical Method Valid
    • Relevance: Defines the criteria for linearity, accuracy, and precision used in the protocol above.
    • URL:[Link]

  • Synthesis and Characteriz

    • Source: MDPI Molecules
    • Relevance: Describes the synthesis and LC-MS characterization of similar 5-substituted indole-2-carboxamides.
    • URL:[Link]

Sources

Comparative

comparing bioactivity of 5-Bromo-4-methyl-1H-indole-2-carboxamide vs 5-bromoindole

This guide provides a technical comparison between 5-Bromo-4-methyl-1H-indole-2-carboxamide (a specialized, high-value scaffold) and 5-bromoindole (a generic chemical building block). Executive Summary: The Scaffold vs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-Bromo-4-methyl-1H-indole-2-carboxamide (a specialized, high-value scaffold) and 5-bromoindole (a generic chemical building block).

Executive Summary: The Scaffold vs. The Fragment

In drug discovery, the distinction between these two compounds is one of specificity and developmental stage .

  • 5-Bromoindole is a "fragment-level" building block. It possesses weak, non-specific intrinsic bioactivity (e.g., biofilm inhibition) and serves as a raw material for diverse therapeutic classes.

  • 5-Bromo-4-methyl-1H-indole-2-carboxamide is a "privileged structure" or advanced intermediate. It is the critical pharmacophore used to synthesize potent Menin-MLL inhibitors (e.g., MI-136, MI-538) for acute leukemia treatment. The addition of the 4-methyl group and the 2-carboxamide moiety pre-configures the molecule to engage specific hydrophobic pockets (e.g., the P13 pocket of Menin), elevating its potential from "generic" to "target-specific."

Structural Logic & Pharmacophoric Analysis

The bioactivity difference stems directly from structural modifications that enable specific protein-ligand interactions.

Feature5-Bromoindole 5-Bromo-4-methyl-1H-indole-2-carboxamide
Role Generic Building BlockAdvanced Pharmacophore / Scaffold
Key Substituents 5-Br (Halogen bond donor)5-Br, 4-Methyl , 2-Carboxamide
Primary Target Non-specific (Biofilms, Fungal membranes)Menin-MLL Interaction (Leukemia), Bacterial Gyrase
Binding Mode Hydrophobic stacking, weak Halogen bondingH-Bond Network (Amide), Hydrophobic Fit (4-Me)
Development Utility Starting material for diverse librariesPrecursor for Nanomolar (nM) inhibitors
The "4-Methyl" Effect

The presence of the methyl group at the C4 position is not trivial. In the context of Menin-MLL inhibition, this methyl group provides a critical steric fit into the hydrophobic cleft of the Menin protein, significantly improving binding affinity (


) compared to unsubstituted indole derivatives.

Comparative Bioactivity Landscape

A. Oncology: The Menin-MLL Interaction (Primary Domain)

This is the defining differentiator. The carboxamide derivative is the gateway to blocking the interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein, a key driver in acute leukemias.

  • 5-Bromoindole: Inactive against Menin-MLL. Used only as a raw starting material.

  • 5-Bromo-4-methyl-1H-indole-2-carboxamide:

    • Function: Serves as the core scaffold for inhibitors like MI-136 .

    • Performance Data: When derivatized (e.g., linked to a thienopyrimidine tail), this scaffold yields inhibitors with

      
        and 
      
      
      
      .
    • Mechanism: The indole core anchors the molecule in the Menin central cavity; the carboxamide facilitates H-bonding with residues like Glu363 or Glu366 .[1]

B. Microbiology: Antibacterial & Antiviral Potential

While 5-bromoindole has generic activity, indole-2-carboxamides are a recognized class of antimicrobial agents.

  • 5-Bromoindole:

    • Activity: Biofilm inhibition (e.g., E. coli, P. aeruginosa) via non-lethal signaling interference (quorum sensing modulation).

    • Potency: High micromolar range (

      
      ).[2][3]
      
  • 5-Bromo-4-methyl-1H-indole-2-carboxamide:

    • Activity: Indole-2-carboxamides have demonstrated efficacy against M. tuberculosis and Gram-negative pathogens.

    • Potency: Derivatives often achieve MIC values

      
       .[4] The carboxamide group is essential for binding to bacterial targets (e.g., DNA gyrase B), a mechanism unavailable to the simple 5-bromoindole.
      

Experimental Protocols

Protocol A: Synthesis of Menin Inhibitor (MI-136 Analog)

Context: Transforming the carboxamide scaffold into a bioactive inhibitor.

  • Reagents: 5-Bromo-4-methyl-1H-indole-2-carboxamide, Phosphorus Oxychloride (

    
    ), Chloroform.[1][5]
    
  • Activation: Reflux the carboxamide with

    
     in chloroform for 3–5 hours.
    
    • Mechanism:[6] This converts the amide to a nitrile or activates it for coupling, depending on the specific pathway (e.g., Vilsmeier-Haack type reactivity or dehydration).

  • Coupling: React the activated intermediate with a thienopyrimidine amine linker.

  • Purification: Evaporate solvent, quench with ice/ammonia, and purify via silica gel chromatography.

  • Validation: Confirm structure via

    
    H-NMR (look for the distinct 4-methyl singlet) and MS.
    
Protocol B: Fluorescence Polarization (FP) Binding Assay (Menin-MLL)

Context: Validating the bioactivity of the derived scaffold.

  • Probe: Fluorescein-labeled MLL peptide (binds to Menin).

  • Protein: Recombinant human Menin protein.

  • Test Compound: The 5-Bromo-4-methyl-1H-indole-2-carboxamide derivative.[1][5]

  • Workflow:

    • Incubate Menin (100 nM) with the Fluorescein-MLL peptide (10 nM) in assay buffer (PBS, 0.01% Triton X-100).

    • Add serial dilutions of the test compound.

    • Incubate for 30–60 minutes at Room Temperature in the dark.

  • Readout: Measure Fluorescence Polarization (mP).

    • Logic: High mP = Bound Probe (No Inhibition). Low mP = Free Probe (Inhibitor displaced the MLL peptide).

  • Calculation: Plot mP vs. log[Compound] to determine

    
    .
    

Mechanism of Action Visualization

The following diagram illustrates how the 4-methyl-indole-2-carboxamide scaffold functions as a "Warhead" for Menin inhibition, contrasting with the generic utility of 5-bromoindole.

BioactivityComparison cluster_generic Generic Building Block cluster_special Specialized Pharmacophore Node_5BI 5-Bromoindole Node_Biofilm Biofilm Inhibition (Non-Specific) Node_5BI->Node_Biofilm Weak Intrinsic Activity Node_Library Combinatorial Libraries Node_5BI->Node_Library Chemical Feedstock Node_Carboxamide 5-Bromo-4-methyl- 1H-indole-2-carboxamide Node_Menin Target: Menin Protein (P13 Hydrophobic Pocket) Node_Carboxamide->Node_Menin 4-Methyl fits Hydrophobic Cleft Node_MI136 Inhibitor: MI-136/MI-538 (IC50 ~ 30 nM) Node_Carboxamide->Node_MI136 Precursor Synthesis Node_Menin->Node_MI136 High Affinity Binding Node_MLL Block MLL-Fusion Interaction Node_MI136->Node_MLL Therapeutic Effect (Leukemia)

Caption: Comparative pathway showing 5-bromoindole as a generic precursor vs. the 4-methyl-carboxamide derivative as a targeted inhibitor for Menin-MLL leukemia pathways.

References

  • Borkin, D., et al. (2016). "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." Journal of Medicinal Chemistry.

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors: A new class of antileukemic agents."[1] Future Medicinal Chemistry.

  • Mane, Y. D., et al. (2019). "5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents." Chemical Papers.

  • BenchChem. (2025). "Unraveling the Biological Potency of 5-Bromoindole Derivatives." BenchChem Technical Guides.

Sources

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